Differential In Vivo Abundance of Acyclic vs. Major Cyclic NPYR-DNA Adducts in Rat Liver
The hepatic DNA level of 7-(4-oxobutyl)guanine (adduct 2) is substantially lower than that of the major cyclic 7,8-guanine adduct (adduct 1). When quantified in F344 rats 16 hours after a single i.p. dose of NPYR (450 mg/kg), the target adduct 2 level was 643 ± 9 μmol/mol guanine [1]. This level is explicitly stated to be 'approximately one-third' of the co-occurring cyclic adduct 1, placing the adduct 1 level at an estimated ~1,929 μmol/mol guanine [1]. In a separate dose-response study using oral gavage, levels of a related cyclic adduct 1 ranged from 952 ± 180 to 3,030 ± 854 pmol/μmol Gua, further demonstrating the consistent, quantifiable difference between acyclic and cyclic adduct species [2].
| Evidence Dimension | In vivo hepatic DNA adduct level (μmol/mol guanine) after a single NPYR dose |
|---|---|
| Target Compound Data | 643 ± 9 μmol/mol guanine (i.p., 450 mg/kg NPYR) |
| Comparator Or Baseline | Cyclic 7,8-guanine adduct (adduct 1): Estimated ~1,929 μmol/mol guanine (3x higher) [1]; Levels in a separate oral gavage study: 952–3,030 pmol/μmol Gua [2] |
| Quantified Difference | Target adduct 2 is approximately 3-fold lower in abundance than the major cyclic adduct 1 under the same exposure conditions. |
| Conditions | In vivo: F344 rat liver DNA, 16 h post single i.p. injection of 450 mg/kg NPYR; and separate dose-response study by oral gavage (46–184 mg/kg). |
Why This Matters
This quantifiable difference in adduct abundance is critical for selecting the correct biomarker; using a surrogate cyclic adduct standard would overestimate the acyclic adduct burden by a factor of approximately 3, compromising exposure assessment accuracy.
- [1] Wang, M., Chung, F.L., & Hecht, S.S. (1992). Formation of 7-(4-oxobutyl)guanine in hepatic DNA of rats treated with N-nitrosopyrrolidine. Carcinogenesis, 13(10), 1909–1911. DOI: 10.1093/carcin/13.10.1909. View Source
- [2] Loureiro, A.P.M., Zhang, W., Kassie, F., Zhang, S., Villalta, P.W., Wang, M., & Hecht, S.S. (2009). Abstract #3532: Mass spectrometric analysis of a cyclic 7,8-guanine adduct of the carcinogen N-nitrosopyrrolidine. Cancer Research, 69(9_Supplement), 3532. View Source
